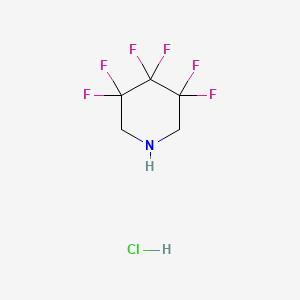![molecular formula C12H11ClN2O2 B1448258 Chlorhydrate de {[5-(1-benzofuran-2-yl)isoxazol-3-yl]méthyl}amine CAS No. 1219211-92-3](/img/structure/B1448258.png)
Chlorhydrate de {[5-(1-benzofuran-2-yl)isoxazol-3-yl]méthyl}amine
Vue d'ensemble
Description
“{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride” is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry. It is a solid substance with a molecular weight of 250.68 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is [5-(1-benzofuran-2-yl)-3-isoxazolyl]methanol . The InChI code is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .Physical and Chemical Properties Analysis
This compound is a solid . The molecular weight is 250.68 g/mol . More detailed physical and chemical properties might be available in specialized chemical databases.Applications De Recherche Scientifique
Synthèse de Dérivés d'Isoxazole
Les dérivés d'isoxazole sont connus pour leur large spectre d'activités biologiques et leur potentiel thérapeutique. Le composé en question peut servir de précurseur dans la synthèse de divers dérivés d'isoxazole, qui sont explorés pour leurs propriétés analgésiques, anti-inflammatoires, anticancéreuses, antimicrobiennes, antivirales, anticonvulsivantes, antidépressives et immunosuppressives .
Applications Antifongiques
Certains dérivés d'isoxazole ont été synthétisés et testés pour leur activité antifongique contre divers champignons tels que Rhizopus oryzae, Curvularia tropicum et Aspergillus niger. La présence d'halogènes et de groupes méthoxy sur le cycle isoxazole s'est avérée améliorer les propriétés antifongiques .
Traitement Anti-inflammatoire
Les dérivés de benzofurane, tels que la bergaptène, ont été utilisés dans les traitements anti-inflammatoires en inhibant la production de cytokines pro-inflammatoires. Le composé analysé pourrait potentiellement être modifié pour améliorer ses effets anti-inflammatoires .
Traitement de la Lipidémie et Anticoagulant
Les dérivés de benzofurane 2-substitués comme le cloridarol sont utilisés dans le traitement de la lipidémie et comme anticoagulants. Les dérivés du composé étudié peuvent présenter des applications thérapeutiques similaires .
Inhibition de l'Aromatase et Activité Antifongique
Les racémates de carbinols de 2-benzofuranyle ont montré des activités antifongiques et inhibitrices de l'aromatase. Ceci suggère que le composé en question, avec des modifications structurelles appropriées, pourrait être développé pour une utilisation dans de telles applications .
Safety and Hazards
One related compound, ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine, is classified as Acute Tox. 3 Oral, indicating it is acutely toxic when ingested . It’s reasonable to assume that “{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride” may have similar hazards, but specific safety data should be obtained from a reliable source.
Mécanisme D'action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to interact with a wide range of biological targets .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of benzofuran derivatives can be influenced by various factors .
Analyse Biochimique
Biochemical Properties
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial in various metabolic pathways . The interaction between {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride and these enzymes involves binding to the active sites, leading to inhibition of their activity. Additionally, this compound has demonstrated antimicrobial activity, suggesting its potential use in combating bacterial and fungal infections .
Cellular Effects
The effects of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cells, including leukemia and non-small cell lung cancer cells . The mechanism behind this inhibition involves the disruption of cell signaling pathways that are essential for cell proliferation and survival. Furthermore, {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. This compound binds to the active sites of enzymes, leading to their inhibition or activation, depending on the enzyme involved . Additionally, {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction results in changes in the transcriptional activity of genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .
Metabolic Pathways
{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, it can alter metabolite levels by modulating the activity of enzymes that catalyze the conversion of substrates to products. The interaction of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride with these enzymes and cofactors is crucial for its biochemical activity .
Transport and Distribution
The transport and distribution of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride within tissues is also dependent on its interaction with plasma proteins and other binding molecules .
Subcellular Localization
The subcellular localization of {[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular metabolism and energy production .
Propriétés
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.ClH/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11;/h1-6H,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYMKBXJFEOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


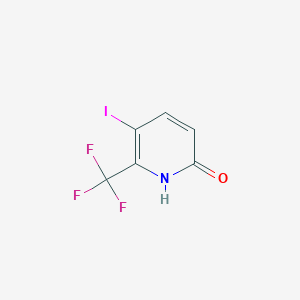
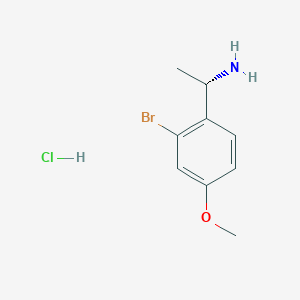
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)
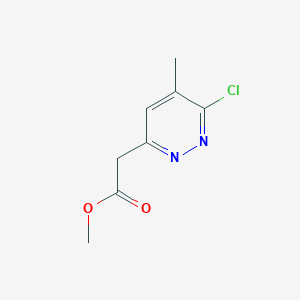

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)
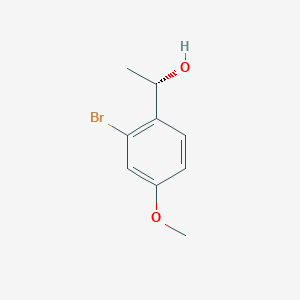
![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)



